(1S)-2-chloro-1-(2,5-dimethoxyphenyl)ethanol
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Overview
Description
(1S)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol typically involves the chlorination of 1-(2,5-dimethoxyphenyl)ethanol. This can be achieved using reagents such as thionyl chloride or phosphorus trichloride under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (1S)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The chloro group can be reduced to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of 2-chloro-1-(2,5-dimethoxyphenyl)ethanone.
Reduction: Formation of 2-hydroxy-1-(2,5-dimethoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1S)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The chloro group and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1S)-2-Chloro-1-(4-methoxyphenyl)ethan-1-ol
- (1S)-2-Chloro-1-(3,4-dimethoxyphenyl)ethan-1-ol
- (1S)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol
Uniqueness
(1S)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol is unique due to the specific positioning of the methoxy groups on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H13ClO3 |
---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
(1S)-2-chloro-1-(2,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6H2,1-2H3/t9-/m1/s1 |
InChI Key |
YWTLEXRPUFPCQB-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)[C@@H](CCl)O |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CCl)O |
Origin of Product |
United States |
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